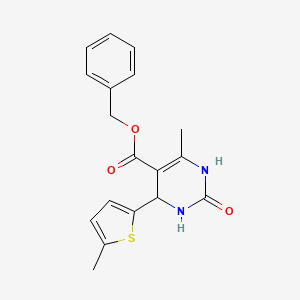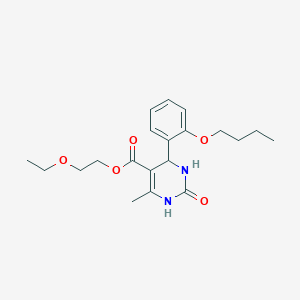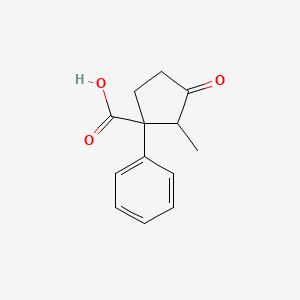![molecular formula C15H22ClNO B5234668 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine, also known as JNJ-7925476, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied for its various biochemical and physiological effects. In
Wirkmechanismus
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine inhibits the FAAH enzyme by binding to its active site. This prevents the degradation of endocannabinoids, leading to increased levels of these molecules in the body. The increased levels of endocannabinoids can then activate cannabinoid receptors, leading to various physiological effects.
Biochemical and Physiological Effects
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been studied for its potential analgesic, anxiolytic, and anti-inflammatory effects. In preclinical studies, 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been shown to reduce pain sensitivity in animal models of neuropathic pain. It has also been shown to reduce anxiety-like behavior in animal models of anxiety. Additionally, 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine is its specificity for FAAH inhibition. This allows for the selective modulation of endocannabinoid levels without affecting other signaling pathways. However, one limitation of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the safety and efficacy of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine. One direction is the investigation of its potential therapeutic applications in various disease states, such as chronic pain, anxiety disorders, and inflammatory conditions. Another direction is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine in humans, which could lead to its potential use as a therapeutic agent in the future.
Conclusion
In conclusion, 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its specific inhibition of FAAH and subsequent modulation of endocannabinoid levels make it a promising candidate for the treatment of various disease states. Further studies are needed to determine its safety and efficacy in humans, as well as to develop more potent and selective FAAH inhibitors.
Synthesemethoden
The synthesis of 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine involves the reaction of 2-chloro-6-methylphenol with 1-bromo-4-(pyrrolidin-1-yl)butane in the presence of a base. The resulting product is then purified to obtain 1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have an inhibitory effect on the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes such as pain sensation, mood regulation, and appetite control. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have therapeutic effects.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-7-6-8-14(16)15(13)18-12-5-4-11-17-9-2-3-10-17/h6-8H,2-5,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKZLQYMMKTCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5558106 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)

![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)

![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)




![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)
